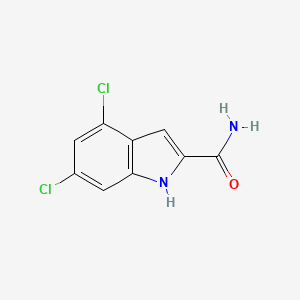

4,6-Dichloro-1H-indole-2-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C9H6Cl2N2O |

|---|---|

分子量 |

229.06 g/mol |

IUPAC 名称 |

4,6-dichloro-1H-indole-2-carboxamide |

InChI |

InChI=1S/C9H6Cl2N2O/c10-4-1-6(11)5-3-8(9(12)14)13-7(5)2-4/h1-3,13H,(H2,12,14) |

InChI 键 |

RKKBCXFPKWXIFM-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C2=C1NC(=C2)C(=O)N)Cl)Cl |

产品来源 |

United States |

Synthesis and Chemical Derivatization of 4,6 Dichloro 1h Indole 2 Carboxamide Analogues

Synthetic Pathways to the 4,6-Dichloroindole Core

The construction of the fundamental 4,6-dichloroindole structure is the initial and critical phase in the synthesis of its carboxamide derivatives. Chemists employ a range of methods from traditional multi-step sequences to more modern, efficient approaches to build this chlorinated heterocyclic core.

Multi-step Organic Synthesis Methodologies

Traditional synthetic routes to the indole (B1671886) core often rely on well-established named reactions, such as the Fischer indole synthesis. This classic method typically involves the acid-catalyzed reaction of an appropriately substituted arylhydrazine with a ketone or aldehyde. For the 4,6-dichloroindole core, this would begin with (3,5-dichlorophenyl)hydrazine reacting with a pyruvate (B1213749) derivative to form the indole-2-carboxylate (B1230498) ester, which can then be converted to the desired carboxamide.

One documented pathway to a related structure involves the formylation of 4,6-dichloro-1H-indole-2-carboxylic acid ethyl ester as a key step in a longer synthetic sequence. acs.org This highlights a strategy where the indole core is already formed and is subsequently functionalized at the C3 position, but the initial synthesis of the dichloroindole ester itself is a foundational multi-step process.

Advanced and High-Yield Synthesis Approaches

Modern organic synthesis seeks to improve upon traditional methods by increasing efficiency, yield, and atom economy. syrris.jp Advanced approaches for indole synthesis often involve transition-metal-catalyzed reactions, which can form the indole nucleus in fewer steps and under milder conditions. organic-chemistry.org For example, palladium-catalyzed cyclization of N-aryl imines, formed from anilines and ketones, presents an atom-economic route to indole rings. organic-chemistry.org

While specific high-yield syntheses for the 4,6-dichloroindole core are proprietary or embedded within broader research, the principles of modern indole synthesis can be applied. These include intramolecular cyclizations of ortho-substituted anilines. For instance, a Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by a copper- or palladium-catalyzed cyclization, is a powerful strategy for creating the indole-2-carboxylate scaffold. Applying this to a 2-amino-3,5-dichlorotoluene derivative would be a modern approach to the 4,6-dichloroindole core.

The table below summarizes various synthetic philosophies for constructing indole rings, which are applicable to the 4,6-dichloroindole core.

| Methodology | Key Reaction Type | Starting Materials Example | Advantages | Reference |

| Fischer Indole Synthesis | Condensation/Cyclization | (3,5-dichlorophenyl)hydrazine, Ethyl pyruvate | Well-established, versatile | creative-proteomics.com |

| Palladium-Catalyzed Cyclization | C-H Activation | N-(3,5-dichlorophenyl) imine | Atom-economic, mild conditions | organic-chemistry.org |

| Reductive Cyclization | Reductive Amination | o-nitrotoluene derivative | Utilizes common starting materials | organic-chemistry.org |

| Madelung Synthesis | Intramolecular Cyclization | N-acyl-o-toluidine derivative | Base-catalyzed, suitable for specific isomers | organic-chemistry.org |

Functional Group Interconversions at the Carboxamide Moiety

Once the 4,6-dichloro-1H-indole-2-carboxamide is formed, the carboxamide group itself can be a site for further chemical modification. These transformations, known as functional group interconversions, expand the molecular diversity obtainable from the parent compound.

The most direct modification is N-substitution, where the primary amide is converted to a secondary or tertiary amide. This is typically achieved by deprotonating the amide nitrogen with a suitable base, followed by reaction with an alkyl or acyl halide. mdpi.com This strategy is widely used to append various side chains to the core structure. For example, 4,6-dichloroindole-2-carboxylic acid can be coupled with different amines using standard peptide coupling reagents (like HATU or EDC) to yield a library of N-substituted 4,6-dichloro-1H-indole-2-carboxamides. nih.govnih.gov

Other potential interconversions include:

Dehydration to a Nitrile: The carboxamide can be dehydrated using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) to yield the corresponding 4,6-dichloro-1H-indole-2-carbonitrile. This nitrile group can then participate in a host of other reactions. vanderbilt.edu

Reduction to an Amine: The amide can be reduced to a (4,6-dichloro-1H-indol-2-yl)methanamine using strong reducing agents like lithium aluminum hydride (LiAlH₄). ub.edu

Hydrolysis to a Carboxylic Acid: While the carboxamide is typically formed from the carboxylic acid, the reverse reaction (hydrolysis) can be performed under acidic or basic conditions to regenerate the 4,6-dichloro-1H-indole-2-carboxylic acid. acs.org This can be useful if a protecting group strategy requires the temporary installation of a carboxamide.

Strategies for Substituent Introduction and Modification on the Indole Ring System

Beyond the carboxamide group, the indole ring itself is a rich platform for introducing further chemical diversity. The electronic properties of the indole system make it susceptible to electrophilic substitution, primarily at the C3 position. wikipedia.org

Halogenation and Alkylation Strategies

The indole ring can undergo further halogenation despite the presence of two chlorine atoms. Electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine can introduce an additional halogen atom, typically at the C3 position, which is the most nucleophilic site. nih.gov For instance, reacting this compound with NBS would likely yield 3-bromo-4,6-dichloro-1H-indole-2-carboxamide.

Alkylation can also be performed on the indole ring. Friedel-Crafts type reactions can introduce alkyl groups, although these reactions can be complex with heterocyclic systems. A more common strategy is the alkylation of the indole nitrogen (N1 position). This is achieved by treating the indole with a base such as sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov This N-alkylation can significantly alter the compound's physical and biological properties.

Furthermore, modifications can be directed to specific positions. For example, a formylation reaction (Vilsmeier-Haack reaction) can introduce an aldehyde group at the C3 position of the 4,6-dichloroindole core, which then serves as a handle for further derivatization. acs.org

Introduction of Diverse Side Chains and Linkers

The C3 position is a prime location for installing complex side chains and linkers. Following an initial functionalization, such as the formylation mentioned above, a wide array of chemical transformations can be employed. nih.gov

One powerful method involves the Horner-Wadsworth-Emmons reaction. For example, an aldehyde at the C3 position of a protected 4,6-dichloroindole can react with a phosphonate (B1237965) ylide to create a vinyl linkage. This was demonstrated in the synthesis of analogues where a (E)-3-(2-carboxy-2-arylvinyl) group was attached to the 4,6-dichloro-1H-indole-2-carboxylic acid core. acs.org This vinyl group can then be further modified, for instance, by reduction to create a more flexible ethyl linker.

The introduction of side chains can also be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, if a handle like a bromine or iodine atom is first installed on the indole ring (e.g., at C3 or C5). These reactions allow for the attachment of a vast range of aryl, heteroaryl, or vinyl groups. nih.gov

The table below provides examples of derivatization strategies for the 4,6-dichloroindole scaffold.

| Position | Reaction Type | Reagent Example | Functional Group Introduced | Reference |

| N1 | Alkylation | NaH, CH₃I | Methyl | nih.gov |

| C3 | Halogenation | N-Bromosuccinimide (NBS) | Bromo | nih.gov |

| C3 | Formylation | POCl₃, DMF | Aldehyde (-CHO) | acs.org |

| C3 | Vinyl side chain | Horner-Wadsworth-Emmons | -CH=CH-Aryl | acs.org |

| Carboxamide (N) | Acylation | Benzoyl Chloride | Benzoyl | nih.gov |

| Carboxamide (N) | Amide Coupling | Rimantadine, HATU | N-(1-(Adamantan-1-yl)ethyl) | nih.gov |

Stereochemical Control and Regioselectivity in Synthesis

Achieving specific stereochemical and regiochemical outcomes is a fundamental challenge in the synthesis of complex heterocyclic molecules like indole-2-carboxamides. Control over these parameters dictates the final three-dimensional structure and substitution pattern of the molecule, which are critical for its properties.

Regioselectivity: Regioselectivity in the synthesis of indole derivatives often refers to the controlled placement of substituents on the indole core. The Fischer indole synthesis, a foundational method for creating the indole ring system, provides a primary means of controlling substitution on the benzene (B151609) portion of the molecule through the choice of the starting phenylhydrazine. nih.gov For instance, using a 3,5-dichlorophenylhydrazine (B1297673) would be a direct approach to install the desired chlorine atoms that will ultimately be at the 4- and 6-positions of the indole ring.

However, direct functionalization of a pre-formed indole ring often presents regioselectivity challenges. For example, electrophilic substitution reactions like Friedel-Crafts acylation on indole-2-carboxylates can yield mixtures of products. Depending on the Lewis acid catalyst, solvent, and the reactivity of the acyl chloride, acylation can occur at the C3, C5, and C7 positions. clockss.org With highly reactive electrophiles, substitution may occur exclusively on the benzene ring, affording a mix of 5- and 7-isomers. clockss.org

A modern strategy to achieve regiocontrol involves a late-stage construction of the indole core. One such approach uses a sequence of photochemical and photocatalytic reactions starting from dichloromaleimides and anilines to construct indoloazepinediones. acs.org In this method, the substitution pattern on the aniline (B41778) precursor directly translates to the substitution on the benzenoid ring of the final indole product. This strategy, however, can still lead to mixtures of regioisomers. For example, the reaction of an aminated chloro-azepinedione with aniline derivatives was found to produce a mixture of 4- and 6-substituted indole regioisomers, generally with a slight preference for the 4-substituted product. acs.org

Stereochemical Control: Stereochemical control becomes paramount when the indole analogues contain chiral centers. This is often addressed during the synthesis of side chains or through modifications of the indole ring that create stereocenters. A key transformation where stereocontrol is critical is the reduction of the indole C2-C3 double bond to form an indoline (B122111). Catalytic hydrogenation of N-acyl derivatives of 3-substituted indole-2-carboxylates can lead to either cis- or trans-indoline diastereomers. clockss.org The stereochemical outcome can be influenced by factors such as the catalyst, solvent, and the nature of the substituents. For instance, the tri-Boc derivative of an indole-2-carboxamide can be hydrogenated to efficiently yield the cis-indoline. clockss.org

Asymmetric organocatalysis represents another powerful tool for establishing stereocenters. For example, the synthesis of piperidine-2-carboxylates bearing two indole moieties has been achieved with high enantioselectivity (up to 99% ee) using a chiral phosphoric acid catalyst. nih.gov This type of reaction demonstrates how specific catalysts can direct the formation of a particular stereoisomer. nih.gov The principles of Curtin-Hammett kinetics can also be applied to control stereochemistry in reductions, where the choice of a large or small hydride source can selectively produce cis or trans products, respectively, by favoring reaction with a specific conformer of a reaction intermediate. nih.gov

| Method | Focus | Outcome/Observation | Reference |

| Friedel-Crafts Acylation | Regioselectivity | Can produce mixtures of 3-, 5-, and 7-acyl derivatives on the indole ring. | clockss.org |

| Late-Stage Indole Formation | Regioselectivity | Provides access to diversely functionalized benzenoid rings; can yield mixtures of 4- and 6-substituted regioisomers. | acs.org |

| Catalytic Hydrogenation | Stereocontrol | Can afford either cis- or trans-indoline diastereomers from indole precursors. | clockss.org |

| Asymmetric Organocatalysis | Stereocontrol | Use of chiral catalysts can produce compounds with high enantiomeric excess (ee). | nih.gov |

Yield Optimization and Scalability Studies in Chemical Synthesis

Optimizing reaction yields and ensuring that a synthetic route is scalable are critical for the practical application of a chemical synthesis, moving from laboratory-scale research to larger-scale production.

Microflow synthesis is an innovative technique that can significantly enhance yields and purity. By conducting reactions in small channels (around 1 mm in diameter), rapid mixing and precise control over short reaction times can be achieved. eurekalert.org This minimizes the formation of unstable intermediates that lead to unwanted side reactions, such as the dimerization and multimerization common in indole chemistry. eurekalert.org

| Parameter | Condition/Method | Effect on Yield | Reference |

| Solvent | Water (Green Solvent) | High yields (68-93%) for 3-substituted indoles in multi-component reactions. | openmedicinalchemistryjournal.com |

| Catalyst | Catalyst-free (PEG-400 promoter) | High yields (86-96%) and selectivity for heterodimer products. | openmedicinalchemistryjournal.com |

| Reaction Technology | Microflow Synthesis | Limits side reactions, leading to higher yields of the target product. | eurekalert.org |

| Solvent (Photocatalysis) | Deuterated DMSO vs. non-deuterated DMSO | An unexpected drop in yield was observed when switching from DMSO-d6 to anhydrous, non-deuterated DMSO in a photocatalytic cyclization. | acs.org |

Scalability Studies: A scalable synthesis is one that can be reliably performed on a larger scale without significant drops in yield or purity. A reported consecutive two-step synthesis of polysubstituted indoles from readily available nitroarenes has demonstrated good scalability. researchgate.net The protocol, which involves a onlinescientificresearch.comonlinescientificresearch.com-sigmatropic rearrangement, was successfully performed on a 50 mmol scale, indicating its potential for larger-scale production. researchgate.net

Furthermore, the utility of automated, miniaturized synthesis using techniques like acoustic droplet ejection (ADE) for nanomole-scale reactions has been explored. nih.gov While seemingly counterintuitive for scalability, this high-throughput approach allows for rapid screening of reaction conditions and building blocks. Importantly, reactions optimized at the nanomole scale have been successfully resynthesized on a preparative millimole scale, demonstrating a direct pathway from high-throughput discovery to synthetically useful production. nih.gov The flow synthesis method is also inherently scalable; continuous pumping of reagents through the microreactor allows for reproducible, large-scale manufacturing, making it an ideal choice for industrial facilities. eurekalert.org

Biological Activities and Pre Clinical Therapeutic Potential of 4,6 Dichloro 1h Indole 2 Carboxamide Derivatives

Antimycobacterial Activity Research

The indole-2-carboxamide scaffold has been identified as a promising class of antituberculosis agents through phenotypic screening against mycobacteria. rsc.org Subsequent research has focused on optimizing this scaffold, with substitutions on the indole (B1671886) ring, such as the 4,6-dichloro substitution, playing a crucial role in enhancing potency and metabolic stability. nih.gov These compounds are understood to exert their effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3), a transporter essential for the biosynthesis of the mycobacterial cell wall. nih.govmdpi.com

Efficacy against Mycobacterium tuberculosis Strains (Drug-Sensitive and Drug-Resistant)

Research has demonstrated that halogen substitutions at the 4- and 6-positions of the indole ring significantly improve antitubercular activity. nih.gov A specific derivative, N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide, has shown particularly high potency against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis. nih.gov

In one study, this 4,6-dichloro substituted compound (referred to as compound 8g) exhibited a minimum inhibitory concentration (MIC) of 0.32 μM. nih.gov This potency was found to be nearly a three-fold increase in activity compared to its 4,6-dimethyl analogue (MIC = 0.88 μM) and comparable to the first-line anti-TB drug isoniazid (B1672263) (INH) (MIC = 0.29 μM). nih.gov The high lipophilicity of the 4,6-dichloro derivative is suggested to contribute to its enhanced activity. nih.gov The broader class of indole-2-carboxamides has shown potent activity against both drug-sensitive and multidrug-resistant (MDR) clinical isolates of M. tuberculosis. researchgate.netresearchgate.net

| Compound | Substitution Pattern | Target Strain | MIC (μM) | Reference |

|---|---|---|---|---|

| N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide | 4,6-dichloro | M. tuberculosis H37Rv (Drug-Sensitive) | 0.32 | nih.gov |

| Isoniazid (Reference Drug) | N/A | M. tuberculosis H37Rv (Drug-Sensitive) | 0.29 | nih.gov |

| Ethambutol (Reference Drug) | N/A | M. tuberculosis H37Rv (Drug-Sensitive) | 4.89 | nih.gov |

Activity against Non-Tuberculous Mycobacteria (NTM) Species

The therapeutic potential of indole-2-carboxamide derivatives extends beyond M. tuberculosis to include Non-Tuberculous Mycobacteria (NTM), which are opportunistic pathogens that can cause severe infections, particularly in individuals with chronic lung diseases. nih.govnih.gov The MmpL3 transporter, the target of these compounds, is also essential in NTM species. nih.gov

Derivatives of indole-2-carboxamide have demonstrated potent, pan-activity against a range of fast and slow-growing Mycobacterium species, including clinically relevant NTMs such as Mycobacterium abscessus and Mycobacterium avium. nih.govmdpi.comnih.gov Studies have reported MIC values for various indole-2-carboxamides against NTM species ranging from 0.0039 to 8 µg/ml. nih.gov While specific data for a 4,6-dichloro derivative against NTM is not detailed, the established activity of the compound class against various NTM species suggests this is a promising area for further investigation. nih.govcreighton.edunih.gov

In Vitro and In Vivo (Animal Models) Efficacy Assessments

The preclinical evaluation of indole-2-carboxamide derivatives has progressed from initial in vitro screenings to efficacy studies in animal models. In vitro, these compounds have shown minimal cytotoxicity against human cell lines, indicating good selectivity for mycobacteria. nih.gov

In animal studies, indole-2-carboxamide analogs have been shown to be efficacious in mouse models of both M. tuberculosis and M. abscessus infection. nih.govnih.gov Oral administration of lead indole-2-carboxamide molecules resulted in a statistically significant reduction in bacterial loads in the lungs and spleens of M. abscessus-infected mice. nih.govcardiff.ac.uk Favorable oral pharmacokinetic properties have been reported for lead candidates from this class in rodents, supporting their potential for further development. nih.govresearchgate.net Although specific in vivo data for a 4,6-dichloro substituted derivative is not extensively published, the positive results for the broader class in animal models are encouraging. nih.govnih.gov

Enzyme Modulatory Activities

Beyond their antimycobacterial properties, derivatives of the 4,6-dichloro-1H-indole scaffold have been investigated for their ability to modulate the activity of specific enzymes involved in human metabolic and neurological pathways.

Fructose-1,6-bisphosphatase Inhibition Studies

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, and its inhibition is considered a potential therapeutic strategy for type 2 diabetes. nih.govnih.gov A series of N-arylsulfonyl-indole-2-carboxamide derivatives have been identified as potent inhibitors of FBPase. nih.govnih.gov

While specific IC50 values for this compound are not provided in the reviewed literature, a related compound, 3-(2-carboxy-ethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been noted as a small-molecule inhibitor that binds to the allosteric site of FBPase. This indicates that the dichlorinated indole core is a viable scaffold for designing FBPase inhibitors. Extensive structure-activity relationship studies on related indole-2-carboxamide series have identified compounds with high inhibitory activity against human liver FBPase, with IC50 values in the nanomolar range for optimized derivatives. figshare.com

N-methyl-D-aspartate (NMDA) Receptor Glycine (B1666218) Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor is crucial for excitatory synaptic transmission, and its glycine co-agonist site represents a key target for therapeutic modulation. nih.gov Over-activation of the NMDA receptor is implicated in excitotoxic neuronal injury. nih.gov

Research has shown that indole-2-carboxylate (B1230498) derivatives are effective antagonists at this glycine recognition site. nih.govnih.gov Specifically, studies have found that compounds containing a chloro group at the C-6 position of the indole ring exhibit the highest affinity for this site. nih.gov A series of C-3-substituted 4,6-dichloroindole-2-carboxylic acids were synthesized and found to bind with nanomolar affinity. ttuhsc.edu These compounds act as competitive antagonists with glycine. nih.gov This high affinity suggests that the this compound scaffold is a promising foundation for the development of potent NMDA receptor modulators.

| Compound Class | Key Structural Feature | Binding Site | Affinity (Ki) | Reference |

|---|---|---|---|---|

| Indole-2-carboxylate derivatives | Chloro group at C-6 position | NMDA Receptor Glycine Site | < 1 μM | nih.gov |

| Hydantoin-Substituted 4,6-dichloroindole-2-carboxylic acids | 4,6-dichloro substitution | NMDA Receptor Glycine Site | Nanomolar range (e.g., 0.022 μM for compound 20a) | ttuhsc.edu |

G Protein-Coupled Receptor (GPR17) Agonism Research

Derivatives of 4,6-dichloro-1H-indole have been a focal point in the study of G protein-coupled receptor 17 (GPR17), an orphan receptor implicated in various physiological and pathological processes, including myelin repair. researchgate.net A notable compound in this research is 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, also known as MDL29,951, which has been identified as a moderately potent GPR17 agonist. acs.orgacs.org GPR17 is considered a promising drug target for conditions like multiple sclerosis and traumatic brain injury. researchgate.netwikipedia.org

Research into the structure-activity relationships (SARs) of MDL29,951 has revealed key insights for optimizing agonist potency. acs.org It has been found that while the 6-position of the indole ring can accommodate large lipophilic substituents, the 4-position is less tolerant, only allowing for smaller substituents to maintain or improve potency. acs.org Substitutions at the 1-, 5-, or 7-positions of the indole core have been shown to be detrimental to the compound's activity. acs.org Through these investigations, more potent GPR17 agonists have been developed. For instance, the dibromo derivative, 3-(2-carboxy-4,6-dibromo-indol-3-yl)propionic acid, exhibited an EC50 value of 202 nM, showing similar potency to MDL29,951. researchgate.net

The stimulation of GPR17 by agonists like MDL29,951 has been shown to trigger the Gαi/o signaling pathway, which leads to a reduction in the activity of the adenylyl cyclase-cAMP-PKA-CREB cascade. nih.govnih.gov This mechanism is believed to play a role in inhibiting the maturation of oligodendrocytes, the cells responsible for myelination in the central nervous system. nih.govnih.gov The identification of these indole derivatives as GPR17 agonists provides valuable chemical tools for further exploring the receptor's function and its potential as a therapeutic target. nih.gov

| Compound | Target | Activity | Reference |

| 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) | GPR17 | Agonist | acs.orgacs.org |

| 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid | GPR17 | Agonist (EC50 = 202 nM) | researchgate.net |

Antiproliferative and Antitumour Research

Derivatives of indole-2-carboxamide have demonstrated significant antiproliferative activity across a variety of human cancer cell lines. nih.govmdpi.com For example, a series of newly synthesized indole-based derivatives showed promising GI50 values ranging from 26 nM to 86 nM against four different human cancer cell lines. nih.gov Another study highlighted a derivative, compound 4e, which exhibited high cytotoxicity with an average IC50 of 2 µM across MCF-7, A549, and HCT cell lines. mdpi.com The indole scaffold is a well-established structure in the development of anticancer agents, with many derivatives showing potent activity. nih.govunibo.it The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle arrest. nih.gov Research has shown that the substitution pattern on the indole ring plays a crucial role in the cytotoxic activity of these compounds. eurekaselect.com

The therapeutic potential of indole-2-carboxamide derivatives has been specifically investigated in the context of paediatric brain tumours, which are notoriously difficult to treat. nih.govmdpi.comemory.edu Certain N-(1-adamantyl)-4,6-disubstituted-indole-2-carboxamides have been identified as potent inhibitors of paediatric brain tumour cells. nih.gov For instance, a 4,6-dichloro substituted compound exhibited enhanced activity in these models. nih.gov Specifically, compounds have demonstrated significant inhibitory activities against the viability and proliferation of paediatric glioblastoma KNS42 cells, with IC50 values in the low micromolar range. nih.gov These compounds also retained their antitumour activities against atypical teratoid/rhabdoid tumour (AT/RT) cell lines. nih.gov The indole-2-carboxamide structure is considered a promising scaffold for developing new treatments for these devastating childhood cancers. nih.gov

The anticancer mechanism of some indole derivatives involves the inhibition of multiple protein kinases, which are key regulators of cell growth and proliferation. nih.gov While direct evidence for dual EGFR/CDK2 inhibition by this compound itself is specific, the broader class of indole derivatives has been extensively studied as kinase inhibitors. mdpi.comnih.gov For instance, certain indole derivatives have been reported as dual inhibitors of EGFR and VEGFR-2. nih.gov The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy, and its inhibition can halt tumour progression. nih.govnih.gov The indole scaffold has been utilized to design compounds that can target both wild-type and mutant forms of EGFR. nih.gov This multi-targeted approach is a promising strategy to overcome drug resistance in cancer treatment. nih.gov

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

| Indole-based derivatives | MCF-7, A549, HCT116 | Potent antiproliferative activity (GI50 = 26-86 nM) | nih.gov |

| N-(1-adamantyl)-4,6-dichloroindole-2-carboxamide | Paediatric brain tumour cells | Enhanced antiproliferative activity | nih.gov |

| Indole-2-carboxamides | Paediatric glioblastoma KNS42 | Significant inhibition of viability and proliferation (IC50 = 2.34–9.06 μM) | nih.gov |

| Indole derivatives | General | Dual inhibition of kinases like EGFR and VEGFR-2 | nih.gov |

Allosteric Modulation of Receptors (e.g., Cannabinoid Receptor 1)

Indole-2-carboxamides have emerged as a significant class of allosteric modulators for the cannabinoid CB1 receptor, a G protein-coupled receptor that is abundant in the brain. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing them to fine-tune the receptor's response to endogenous ligands. nih.gov The prototypical allosteric modulator in this class is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). nih.gov

Structure-activity relationship studies on the 1H-indole-2-carboxamide scaffold have identified key structural features that influence their modulatory activity at the CB1 receptor. nih.govnih.gov For example, the potency of these compounds as negative allosteric modulators can be enhanced by specific substitutions on the indole ring, such as a chloro or fluoro group at the C5 position. nih.govnih.gov These modulators have been shown to decrease the efficacy of CB1 receptor agonists in functional assays. nih.gov The development of such allosteric modulators is of great interest as they may offer a safer therapeutic profile with a "ceiling" effect, where increasing the dose does not lead to a greater effect beyond a certain point. nih.gov

Broad Spectrum Antimicrobial Research (e.g., Antibacterial and Antifungal)

The indole-2-carboxamide scaffold has been a source of compounds with promising broad-spectrum antimicrobial activity. nih.govresearchgate.net Research in this area has been driven by the urgent need for new antibiotics to combat the rise of drug-resistant pathogens. nih.govresearchgate.net

In the realm of antibacterial research, indole-2-carboxamides have shown potent activity against various pathogenic bacteria. researchgate.netmdpi.com Notably, derivatives of this compound have demonstrated significant efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov One such derivative with 4,6-dichloro substituents on the indole core showed a nearly three-fold increase in activity compared to its dimethyl-substituted counterpart, with a minimum inhibitory concentration (MIC) of 0.32 μM. nih.gov The lipophilicity of these compounds appears to play a significant role in their antimycobacterial activity. nih.gov Indole-2-carboxamides are believed to exert their effect by inhibiting MmpL3, a crucial transporter involved in the synthesis of the mycobacterial cell wall. nih.gov This selective targeting makes them specific to mycobacteria with minimal activity against other bacteria like S. aureus or P. aeruginosa. nih.gov

While much of the focus has been on antibacterial properties, some indole derivatives have also been evaluated for their antifungal activity. researchgate.netmdpi.com However, in some studies, the carboxylic acid and ester derivatives of certain indoles showed only weak antifungal activity compared to standard drugs. researchgate.net

| Compound | Target Organism | Activity (MIC) | Reference |

| N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide | Mycobacterium tuberculosis | 0.32 μM | nih.gov |

| Indole-2-carboxamides | Various Mycobacterium species | 0.0039 to 0.625 μg/mL | nih.gov |

| 5-bromoindole-2-carboxamides | E. coli, P. aeruginosa | 0.35–1.25 μg/mL | researchgate.net |

Antiviral Efficacy Research

Derivatives of this compound have been the subject of significant research to evaluate their potential as antiviral agents. These studies have revealed a broad spectrum of activity against various RNA viruses, positioning these compounds as promising candidates for further preclinical development. The research has largely focused on their ability to inhibit viral replication in cell-based assays, with some studies extending to in vivo models.

Investigations into indole-2-carboxamide derivatives have demonstrated their efficacy against neurotropic alphaviruses, such as the Western Equine Encephalitis Virus (WEEV). asm.org A series of these compounds, developed through extensive structure-activity relationship (SAR) analyses, have shown potent inhibitory effects on viral replication. asm.org For instance, specific third-generation lead compounds have exhibited half-maximal inhibitory concentrations (IC50) of approximately 1 µM in cell-based assays using WEEV replicons. asm.org These compounds have also demonstrated significant selectivity indices, indicating a favorable profile of antiviral activity versus cellular toxicity. asm.org Further studies with fully infectious WEEV in cultured human neuronal cells confirmed the retained potency of these derivatives. asm.org

The antiviral activity of these indole-2-carboxamide derivatives is not limited to alphaviruses. Research has indicated a broad inhibitory effect against a range of RNA viruses, encompassing members of the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families. asm.org Mechanism-of-action studies suggest that these compounds may not target a specific viral protein but rather a host factor involved in cap-dependent translation, a crucial process for the replication of many viruses. asm.org This mode of action could explain their broad-spectrum activity.

In addition to alphaviruses, research has explored the efficacy of indole derivatives against other significant viral pathogens. For example, certain indole-2-carboxylic acid derivatives have been identified as inhibitors of the HIV-1 integrase, an essential enzyme for viral replication. rsc.org One such derivative demonstrated a marked inhibitory effect on the integrase with an IC50 value of 3.11 µM. rsc.org

Furthermore, a series of novel indole-2-carboxylate derivatives have been synthesized and evaluated for their broad-spectrum antiviral activities against influenza A, influenza B, Herpes Simplex Virus-1 (HSV-1), and Coxsackie B3 (Cox B3) virus. nih.govnih.gov The results from these in vitro studies, which utilized cytopathic effect (CPE) inhibitory assays, highlighted several compounds with potent antiviral effects. nih.gov Notably, one compound showed a high selectivity index against the Cox B3 virus, while another exhibited potent inhibitory activity against influenza A. nih.govresearchgate.net These findings underscore the versatility of the indole scaffold in the development of antiviral agents. nih.gov The antiviral properties of indole-2-carboxamide derivatives have also been noted in the context of their potential to inhibit the replication of Coxsackie B4 virus (CVB4). nih.gov

The following table summarizes the antiviral activity of selected this compound derivatives and related compounds against various viruses.

| Compound | Virus | Assay | Activity Metric | Value | Selectivity Index (SI) |

| CCG205432 | Western Equine Encephalitis Virus (WEEV) replicon | Cell-based | IC50 | ~1 µM | >100 |

| CCG206381 | Western Equine Encephalitis Virus (WEEV) replicon | Cell-based | IC50 | ~1 µM | >100 |

| CCG209023 | Western Equine Encephalitis Virus (WEEV) replicon | Cell-based | IC50 | ~1 µM | >100 |

| Compound 17a | HIV-1 Integrase | Enzyme inhibition | IC50 | 3.11 µM | Not Reported |

| Compound 8f | Coxsackie B3 (Cox B3) virus | CPE inhibitory | Not Reported | Not Reported | 17.1 |

| Compound 14f | Influenza A | CPE inhibitory | IC50 | 7.53 µmol/L | 12.1 |

Structure Activity Relationship Sar Studies of 4,6 Dichloro 1h Indole 2 Carboxamide and Its Analogues

Impact of Substitutions on the Indole (B1671886) Core (Positions 4 and 6)

Substitutions on the indole core, particularly at positions 4 and 6, have been identified as a key determinant of the biological activity of indole-2-carboxamides, especially in the context of antitubercular agents. Research has shown that the presence of specific substituents at these positions can significantly enhance potency and improve metabolic stability. nih.govscience.gov

Halogenation at positions 4 and 6 is a particularly effective strategy. For instance, the introduction of chloro, fluoro, or cyano groups at these positions has been found to significantly improve the metabolic stability of these compounds. nih.govscience.gov A comparative study of N-(rimantadine)-indole-2-carboxamides revealed that a 4,6-dichloro substitution on the indole core led to a nearly three-fold increase in activity against Mycobacterium tuberculosis compared to a 4,6-dimethyl substituted analogue. nih.gov The resulting compound, N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide, exhibited the highest activity in the series. nih.gov

| Compound | R4 Substitution | R6 Substitution | MIC (µM) | Reference |

|---|---|---|---|---|

| Analogue 1 | -CH3 | -CH3 | 0.88 | nih.gov |

| Analogue 2 | -Cl | -Cl | 0.32 | nih.gov |

| Analogue 3 | -F | -F | 0.70 | nih.gov |

| Analogue 4 | -H | -Br | 0.62 | nih.govrsc.org |

Influence of Carboxamide Substituents on Biological Potency

The substituent attached to the carboxamide nitrogen atom plays a pivotal role in modulating the biological potency of indole-2-carboxamide derivatives. The nature of this group can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties. nih.gov

Studies have shown that bulky, lipophilic groups attached to the carboxamide nitrogen are often favorable for activity. For instance, in the pursuit of antitubercular agents, attaching alkyl groups to a cyclohexyl ring substituent on the carboxamide nitrogen significantly improved activity against M. tuberculosis. nih.govscience.gov Similarly, N-(1-adamantyl) and N-(rimantadine) substituents have been shown to confer potent antitubercular activity. rsc.org The presence of the carboxamide moiety itself is crucial, as it can form hydrogen bonds with various enzymes and proteins, often leading to the inhibition of their activity. nih.gov

In the context of cannabinoid receptor 1 (CB1) allosteric modulators, modifications to the N-phenethyl group of the carboxamide have been explored. It was found that piperidinyl or dimethylamino groups at the 4-position of the phenyl ring of the N-phenethyl substituent were preferred for CB1 activity, and the carboxamide functionality was deemed essential. arkat-usa.org

| Scaffold | Carboxamide Substituent | Biological Activity | Reference |

|---|---|---|---|

| Indole-2-carboxamide | Cyclohexyl with alkyl groups | Improved anti-TB activity | nih.govscience.gov |

| Indole-2-carboxamide | 1-Adamantyl | Potent anti-TB activity | rsc.org |

| Indole-2-carboxamide | Rimantadine | Potent anti-TB activity | rsc.org |

| 1H-indole-2-carboxamide | 4-(Piperidin-1-yl)phenethyl | Preferred for CB1 allosteric modulation | arkat-usa.org |

Stereochemical Requirements for Receptor Interaction and Activity

The stereochemistry of a molecule is a critical factor in its interaction with biological receptors, which are themselves chiral. While extensive research has been conducted on the SAR of indole-2-carboxamides, specific studies focusing on the stereochemical requirements of 4,6-dichloro-1H-indole-2-carboxamide analogues are limited.

However, research on related indole-2-carboxamide series provides some insights. For example, in a series of dimethyl indole-2-carboxamides with a cyclohexyl substituent on the carboxamide, a study of the pure trans isomer and a cis/trans mixture at the 4-position of the cyclohexyl ring showed no preference for a specific stereochemical orientation for anti-mycobacterial activity. Both the pure isomer and the mixture exhibited the same Minimum Inhibitory Concentration (MIC) values.

While this suggests that for certain targets and substituent patterns, the stereochemistry at a distal position may not be critical, it is important to note that this finding may not be universally applicable to all this compound analogues or their various biological targets. The introduction of a chiral center closer to the indole core or directly on the carboxamide substituent could have a more pronounced effect on receptor binding and subsequent biological activity. Further investigation into the synthesis and biological evaluation of enantiomerically pure this compound analogues is warranted to fully elucidate the stereochemical requirements for their activity.

Relationship between Lipophilicity and Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with its biological target. nih.gov In the case of this compound and its analogues, a clear relationship between lipophilicity and biological activity has been observed, particularly for their antitubercular effects. nih.gov

Several studies have demonstrated a positive correlation between increased lipophilicity and enhanced anti-TB activity. For instance, the high lipophilicity of N-(rimantadine) derivatives was noted, and the most potent compound in one study, N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide, was also the most lipophilic (Clog P = 7.64). nih.gov This suggests that increased lipophilicity may facilitate the compound's ability to penetrate the lipid-rich cell wall of Mycobacterium tuberculosis. nih.gov

| Compound | Indole Substituents | Clog P | MIC (µM) | Reference |

|---|---|---|---|---|

| Analogue 1 | 5-Methoxy | 6.09 | >10 | nih.gov |

| Analogue 2 | 5-Fluoro | 6.57 | 2.97 | nih.gov |

| Analogue 3 | 5-Chloro | 6.89 | 2.80 | nih.gov |

| Analogue 4 | 4,6-Dichloro | 7.64 | 0.32 | nih.gov |

Comparative SAR with Other Indole Scaffolds

The indole scaffold is a privileged structure in medicinal chemistry, and various modifications have been explored to develop therapeutic agents. Comparing the SAR of this compound with other indole scaffolds provides valuable insights into the broader chemical space and the specific requirements for different biological targets.

For instance, while substitutions at positions 4 and 6 are optimal for the antitubercular activity of indole-2-carboxamides, studies on 5-substituted indole-2-carboxamides have also yielded potent antimicrobial agents. researchgate.net This suggests that the optimal substitution pattern on the indole ring can vary depending on the intended biological activity.

The position of the carboxamide group on the indole ring is also a critical determinant of activity. Indole-3-carboxamides, for example, have been investigated as synthetic cannabinoid receptor agonists, and their SAR has been explored, revealing different structural requirements compared to the indole-2-carboxamides that act as allosteric modulators of the CB1 receptor. nih.gov

Furthermore, the indole-2-carboxamide framework itself appears to be preferable to other bioisosteric scaffolds for certain activities. In a study on antitumour agents against paediatric brain cancer cells, the indole-2-carboxamide architecture was found to be generally superior to benzimidazole, indazole, and quinolone counterparts. This underscores the versatility and importance of the indole-2-carboxamide scaffold in drug discovery.

Molecular Mechanism of Action Elucidation

Identification of Specific Biological Targets

Research has identified several key proteins and receptors that are directly targeted by 4,6-Dichloro-1H-indole-2-carboxamide and its structural analogs. These interactions are foundational to its biological effects.

The indole-2-carboxamide scaffold is a recognized inhibitor of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter protein in Mycobacterium tuberculosis and other mycobacteria. MmpL3 is essential for the export of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acids, which are vital components of the protective mycobacterial cell wall. Inhibition of MmpL3 disrupts the formation of this outer membrane, leading to bacterial death.

A 4,6-dichloro substituted indole-2-carboxamide demonstrated potent activity against Mycobacterium abscessus with a Minimum Inhibitory Concentration (MIC) value of 0.125 µg/mL. Further studies on a 4,6-dichloroindole analog showed a significant threefold increase in activity against M. tuberculosis compared to its dimethyl counterpart, highlighting the positive impact of the dichloro substitution pattern on potency. The replacement of methyl groups with metabolically stable halogens like chlorine is a strategy to enhance metabolic stability while maintaining lipophilicity. This body of work confirms MmpL3 as a primary target for this class of compounds in the context of antimycobacterial activity.

| Target | Organism/System | Effect of Compound | Significance |

|---|---|---|---|

| MmpL3 | Mycobacterium species | Inhibition | Disruption of mycolic acid transport and cell wall synthesis. |

| FBPase (AMP site) | Human | Allosteric Inhibition | Modulation of gluconeogenesis. |

| GPR17 | Human | Agonism | Modulation of neuroinflammatory and neurodegenerative processes. |

| NMDA Receptor (Glycine Site) | Rat Brain | Antagonism | Neuroprotection in ischemic conditions. |

Derivatives of this compound have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. Specifically, the compound 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (also known as MDL-29951) binds to the adenosine (B11128) monophosphate (AMP) allosteric regulatory site of FBPase. The AMP binding site is a common target for noncompetitive inhibitors of FBPase. By binding to this site, the compound mimics the inhibitory effect of AMP, thereby down-regulating hepatic glucose production. This mechanism presents a therapeutic approach for managing type II diabetes. Computational studies, including molecular docking, have confirmed that N-arylsulfonyl-indole-2-carboxamides effectively bind to the AMP allosteric site of FBPase.

The versatility of the indole-2-carboxamide scaffold extends to its interaction with key receptors in the central nervous system.

GPR17 Receptor: The G protein-coupled receptor 17 (GPR17) is recognized as a pharmacological target in neuroinflammatory and neurodegenerative diseases. A derivative, 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid (MDL29,951), has been characterized as a potent synthetic agonist for the GPR17 receptor. Activation of GPR17 by this class of compounds has been confirmed in functional assays, including radioligand binding studies. The interaction with GPR17 suggests a role in modulating processes like myelin repair, making it a target of interest for conditions such as multiple sclerosis and spinal cord injury.

NMDA Receptor Glycine (B1666218) Site: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor involved in numerous neurological functions and pathologies. For the NMDA receptor channel to activate, both the agonist (L-glutamate) and a co-agonist (glycine) must bind to their respective sites. Substituted indole-2-carboxylates derived from the 4,6-dichloroindole scaffold have been developed as potent antagonists with nanomolar affinity for the strychnine-insensitive glycine binding site on the NMDA receptor's NR1 subunit. For example, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) was identified as an antagonist of this site. By blocking the glycine co-agonist site, these compounds can inhibit excessive NMDA receptor activation, which is implicated in the pathophysiology of neurological disorders like hypoxic damage from ischemic stroke.

Molecular Interactions and Binding Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of this compound derivatives to their biological targets is stabilized by a combination of non-covalent molecular interactions. The specific nature of these interactions dictates the affinity and specificity of the ligand for its binding site.

Hydrogen Bonding: Hydrogen bonds are critical for the proper orientation and stabilization of the compound within the active or allosteric site. These interactions occur between hydrogen bond donors (like the amide N-H) and acceptors (like carbonyl oxygens or specific amino acid residues) on the target protein. In the context of GPR17, docking simulations show that ligands establish critical hydrogen bonding interactions within the receptor's binding site.

These weak intermolecular forces, including van der Waals interactions, act cooperatively to create a stable ligand-target complex, enabling the compound to exert its biological effect.

| Interaction Type | Description | Role in Binding |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Provides specificity and helps in the proper orientation of the compound within the binding site. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | A primary driver for binding affinity, stabilizing the ligand in nonpolar pockets of the target protein. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-receptor complex. |

Modulation of Intracellular Signaling Pathways (e.g., Calcium Mobilization)

By binding to its target receptors, this compound derivatives can trigger or inhibit downstream intracellular signaling cascades. A key example is the modulation of signaling through the GPR17 receptor.

GPR17 is known to couple to different G proteins, including Gαi/o and Gαq. Activation of the Gαq pathway leads to the release of inositol (B14025) triphosphate (IP3), which in turn binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium and increasing intracellular calcium levels. Consequently, the agonistic activity of compounds like MDL29,951 at the GPR17 receptor has been evaluated using calcium mobilization assays.

Conversely, stimulation of GPR17 with MDL29,951 has also been shown to primarily trigger the Gαi/o signaling pathway. This leads to a reduction in the activity of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced activity of its downstream effectors like protein kinase A (PKA). In some glioblastoma cells, a novel GPR17 agonist demonstrated inverse agonism for calcium levels, suggesting a Gαq-independent signaling activation. This demonstrates that by targeting GPR17, these indole (B1671886) derivatives can modulate multiple intracellular signaling pathways, including those regulated by calcium and cAMP.

Computational Chemistry and Cheminformatics Approaches in Compound Research

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational technique used to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. For the indole-2-carboxamide class of molecules, 3D-QSAR studies help elucidate the structural requirements for their biological activity. researchgate.netijpar.com

In a typical 3D-QSAR study, a series of analogous compounds are spatially aligned, and their steric and electrostatic fields are calculated. nih.gov Models are then generated to identify which field variations are statistically correlated with changes in biological activity. For instance, studies on indole-2-carboxamide derivatives as inhibitors of targets like human liver glycogen (B147801) phosphorylase a (HLGPa) have yielded highly predictive 3D-QSAR models. nih.gov These models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity.

For 4,6-Dichloro-1H-indole-2-carboxamide, a 3D-QSAR model would likely highlight the importance of the substituents at the 4 and 6 positions of the indole (B1671886) ring. The chlorine atoms are electron-withdrawing and have a significant steric volume. The model's contour maps could indicate that:

Sterically favorable regions accommodate the bulk of the chlorine atoms, suggesting a specific size and shape for the target's binding pocket in that area.

Electropositive potential favorable regions may be located near the chlorine atoms, indicating that the electron-withdrawing nature of these halogens contributes positively to binding affinity, possibly through interactions with electron-rich residues in the target protein.

Research on related indole-2-carboxamides has shown that substitutions at the 4- and 6-positions are often optimal for activity. nih.gov This aligns with the insights that can be derived from 3D-QSAR models, which provide a quantitative and visual guide for designing new analogs with potentially enhanced potency. nih.gov

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to understand how potential drugs, such as this compound, interact with their biological targets at a molecular level.

Studies involving indole-2-carboxamide derivatives have successfully used molecular docking to predict their binding modes within the active sites of various protein targets, including the mycobacterial membrane protein MmpL3, a key transporter in Mycobacterium tuberculosis. nih.govresearchgate.net For a related analog, N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide, docking simulations showed that it adopted a binding profile similar to other known indoleamide inhibitors of MmpL3. nih.gov

The docking pose of this compound within a target's active site reveals key interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: The carboxamide group is a prime site for forming hydrogen bonds. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, often interacting with key amino acid residues in the protein's backbone or side chains. nih.govnih.gov

Hydrophobic Interactions: The indole ring itself is aromatic and hydrophobic, allowing it to form favorable interactions with nonpolar residues in the binding pocket. The chloro substituents further increase the lipophilicity of this region, potentially enhancing these hydrophobic interactions. nih.gov

Halogen Bonds: The chlorine atoms at positions 4 and 6 can participate in halogen bonding, a specific type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

The predicted binding energy from docking simulations serves as an estimate of the ligand's affinity for the target, helping to rank and prioritize compounds for further experimental testing. nih.gov

| Table 1: Predicted Interactions for this compound from Molecular Docking | ||

|---|---|---|

| Interaction Type | Molecular Feature | Potential Protein Partner |

| Hydrogen Bond Donor | Indole N-H, Amide N-H | Carbonyl oxygen, Aspartate, Glutamate |

| Hydrogen Bond Acceptor | Amide C=O | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic/Aromatic | Indole Ring System | Leucine, Valine, Phenylalanine, Tryptophan |

| Halogen Bond | 4-Chloro, 6-Chloro | Carbonyl oxygen, Serine hydroxyl, Histidine |

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the indole-2-carboxamide scaffold, pharmacophore models can be developed based on a set of known active compounds. nih.gov Such a model would likely define the spatial arrangement of key features, including:

An aromatic ring feature corresponding to the indole core.

A hydrogen bond donor feature from the indole N-H.

A hydrogen bond donor/acceptor pair from the carboxamide linker.

Once a reliable pharmacophore model is established, it can be used as a 3D query to rapidly screen large virtual libraries of compounds. This process, known as virtual screening, identifies novel molecules that match the pharmacophore and are therefore likely to be active against the target of interest. This approach allows for the efficient exploration of vast chemical space to discover new and diverse molecular scaffolds. The this compound structure fits the general pharmacophoric features of this class, with the chloro-substituents providing additional hydrophobic character that can be crucial for activity against specific targets. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur in both the ligand and the protein upon binding. researchgate.net

For an indole-2-carboxamide derivative, an MD simulation would be initiated with the docked pose of the compound in the target's active site. Over the course of the simulation (typically nanoseconds to microseconds), the movements of all atoms in the system are calculated. Analysis of the simulation trajectory can reveal:

Binding Stability: Whether the compound remains stably bound in the predicted orientation or if it shifts or dissociates from the active site. Key metrics like the root-mean-square deviation (RMSD) of the ligand are monitored to quantify this stability. researchgate.net

Interaction Persistence: The persistence of key interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their importance for binding. mdpi.com

Conformational Changes: MD can show how the protein or ligand adapts its conformation to achieve an optimal fit, providing insights that are missed by rigid docking approaches.

MD simulations performed on indole derivatives have been used to confirm the stability of their interactions with target proteins and to validate the crucial role of specific residues, such as Glutamate 121 in Pim-1 kinase, in maintaining the binding. nih.gov

In Silico ADME Prediction (Pre-clinical relevance)

Before a compound can become a viable drug, it must possess acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. volkamerlab.org In silico ADME prediction models use the chemical structure of a compound to estimate these properties, providing an early assessment of its drug-likeness and potential pharmacokinetic challenges. researchgate.netnih.gov

For this compound, various ADME parameters can be computationally predicted. Studies on related indole derivatives often include predictions for properties that are critical for oral bioavailability and central nervous system (CNS) penetration. nih.govtandfonline.com

Key predicted ADME properties for this compound would include:

Lipophilicity (logP): The partition coefficient is a measure of a compound's solubility in lipids versus water. The two chlorine atoms on the indole ring significantly increase the lipophilicity. A related N-rimantadine analog of 4,6-dichloro-indole-2-carboxamide has a calculated logP (ClogP) of 7.64, which is very high and suggests strong membrane permeability but potentially poor aqueous solubility. nih.gov

Aqueous Solubility (logS): High lipophilicity often correlates with low aqueous solubility, which can limit absorption.

Gastrointestinal (GI) Absorption: Models predict the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: For compounds targeting the CNS, the ability to cross the BBB is essential. The high lipophilicity of halogenated indoles often leads to a prediction of good BBB penetration. nih.gov

Cytochrome P450 (CYP) Inhibition: Models can predict whether a compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which is crucial for avoiding drug-drug interactions. nih.gov

These computational predictions help identify potential liabilities early in the drug discovery process, allowing for structural modifications to optimize the compound's pharmacokinetic profile.

| Table 2: Predicted In Silico ADME Profile for this compound | |

|---|---|

| ADME Property | Predicted Outcome/Value |

| Molecular Weight | ~229.05 g/mol (Likely compliant with Lipinski's Rule of Five) |

| Lipophilicity (ClogP) | High (A related analog is 7.64) nih.gov |

| Aqueous Solubility | Predicted to be low to very low |

| Human Intestinal Absorption | Predicted to be high (due to high lipophilicity) |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be high nih.gov |

| CYP450 2D6 Inhibition | Possible inhibitor (prediction varies by model) |

| Drug-Likeness | Generally favorable, though high lipophilicity may be a concern |

Pre Clinical Pharmacokinetic Research and Metabolic Stability of 4,6 Dichloro 1h Indole 2 Carboxamide Analogues

In Vitro Microsomal Clearance Studies

In vitro metabolic stability assays are fundamental in early drug discovery for predicting a compound's behavior in vivo. nuvisan.com These assays typically involve incubating a test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nuvisan.com By monitoring the rate at which the parent compound is eliminated over time, key pharmacokinetic parameters such as the metabolic half-life (t½) and the intrinsic clearance (CLint) can be determined. nuvisan.commdpi.com

Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. nuvisan.com A high CLint value often suggests that the compound will be rapidly cleared from the body, potentially limiting its systemic exposure and therapeutic efficacy. acs.org For the broader class of indole-2-carboxamides, studies have revealed that many analogues exhibit high microsomal clearance, presenting a challenge for their development. acs.org This rapid metabolism necessitates medicinal chemistry strategies to improve metabolic stability. acs.org

Data from related indole-2-carboxamide series illustrate the typical findings from such studies. As shown in the table below, even small structural modifications can significantly impact metabolic clearance in both human and mouse liver microsomes.

Table 1: Representative Microsomal Intrinsic Clearance (CLint) Data for Selected Indole-2-carboxamide Analogues

| Compound | Human Liver Microsome CLint (μL/min/mg) | Mouse Liver Microsome CLint (μL/min/mg) |

|---|---|---|

| Analogue A | 25.0 | 34.0 |

| Analogue B | >200 | >200 |

| Analogue C | 27.0 | 22.0 |

| Analogue D | 100.0 | 160.0 |

This table is generated based on representative data for the indole-2-carboxamide class of compounds to illustrate the concept of microsomal clearance. acs.org

The prediction of in vivo clearance from such in vitro data is a standard procedure in drug discovery, allowing for the early identification and optimization of compounds with more favorable pharmacokinetic profiles. mdpi.comnih.gov

Metabolic Fate in Pre-clinical Models

The metabolic fate of a compound describes its transformation into various metabolites through biochemical processes in the body. For indole-based structures, metabolism is primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes located in the liver. nih.govnih.govmdpi.com Research on the metabolism of the indole (B1671886) core suggests that several oxidative pathways are involved. nih.govresearchgate.net

Key CYP450 enzymes implicated in the metabolism of indoles include CYP2A6, CYP2C19, and CYP2E1, with CYP3A4 also showing high activity in the aromatization of related indoline (B122111) structures. nih.govnih.govmdpi.com The metabolic transformations can include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the indole ring, a common Phase I metabolic reaction. The primary metabolite of indole itself is often 3-hydroxyindole (indoxyl). nih.govresearchgate.net

Oxidation: Further oxidation can lead to the formation of various products, including oxindole, dioxindole, and isatin. nih.gov

Dehydrogenation: P450 enzymes can catalyze the removal of hydrogen atoms, a process also known as aromatization. nih.gov

Identifying the specific metabolites and the enzymes responsible is a critical step. This "reaction phenotyping" helps to pinpoint metabolic "soft spots" on the molecule—positions that are particularly susceptible to enzymatic breakdown. mdpi.com This knowledge is invaluable for guiding the chemical modification of the lead compound to block these metabolic pathways, thereby enhancing its stability and systemic exposure. mdpi.com

Assessment of Metabolic Stability through Derivatization

A primary goal of medicinal chemistry is to optimize the metabolic stability of lead compounds. For the indole-2-carboxamide scaffold, derivatization has proven to be a key strategy. Research has shown that certain chemical groups can be metabolic liabilities, making them targets for modification.

For instance, in a related series, an N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide was identified as having a potential metabolic liability due to the methyl groups on the indole core, which are susceptible to metabolic oxidation. To address this, a derivatization strategy was employed where these metabolically vulnerable methyl groups were replaced with more stable halogen atoms.

Table 2: Comparison of Physicochemical Properties of Substituted Indole-2-Carboxamide Analogues

| Compound Analogue | Substitution at 4- and 6-positions | Calculated Lipophilicity (ClogP) |

|---|---|---|

| Analogue with Methyl Groups | Dimethyl | Not Specified |

| Analogue with Chloro Groups | Dichloro | 7.64 |

| Analogue with Fluoro Groups | Difluoro | 6.50 |

Data derived from research on related indole-2-carboxamide analogues.

Early Absorption and Distribution Investigations in Research Models

After a single oral dose in mice, some prioritized indole-2-carboxamide analogues did not achieve free plasma concentrations sufficient to match their in vitro potency. acs.org This suggests potential issues with oral bioavailability, which could stem from poor absorption from the gastrointestinal tract, extensive first-pass metabolism in the liver, or a combination of both.

Another critical factor influencing a compound's pharmacokinetics is its degree of binding to plasma proteins. nih.gov Compounds that are highly bound to plasma proteins have a smaller fraction of unbound drug available to distribute into tissues and interact with their biological target. nih.gov While specific data for 4,6-Dichloro-1H-indole-2-carboxamide is not detailed, studies on other indole-3-carboxamides have shown they are often highly protein-bound. nih.gov Investigating plasma protein binding is therefore a routine part of the pre-clinical characterization of this class of compounds to properly interpret pharmacokinetic and pharmacodynamic relationships. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide |

| 4,6-difluoro-1H-indole-2-carboxamide analogue |

| 3-hydroxyindole (indoxyl) |

| oxindole |

| dioxindole |

Advanced Analytical Research Methodologies for Compound Characterization and Quantification

Chromatographic Techniques (e.g., HPLC, GC) in Research

Chromatographic methods are central to the separation and quantification of "4,6-Dichloro-1H-indole-2-carboxamide" from complex mixtures, such as reaction media or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques in this regard.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a commonly employed method for the analysis of indole (B1671886) derivatives. For "this compound," a C8 or C18 analytical column would likely provide effective separation. A gradient elution method is typically preferred to ensure good resolution and peak shape. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724). The gradient would involve a programmed increase in the proportion of the organic solvent over the course of the analysis.

Detection is often achieved using a UV-Vis detector, as the indole ring system possesses a chromophore that absorbs UV radiation. The maximum absorption wavelength for indole-2-carboxamides is typically in the range of 280-300 nm. cetjournal.itpan.olsztyn.pl A diode-array detector (DAD) can be particularly advantageous as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

A sample HPLC method for a related indole compound involved a C18 column with a gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). mdpi.com This type of method could be adapted and optimized for the specific analysis of "this compound."

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" may require derivatization to enhance its volatility for GC analysis, it is a viable option. A fused-silica capillary column, such as one coated with a BP20 stationary phase, could be suitable for the separation. nih.gov

For detection, a nitrogen-phosphorus detector (NPD) would offer high sensitivity and selectivity for this nitrogen-containing compound. nih.gov Alternatively, coupling the GC to a mass spectrometer (GC-MS) would provide both quantification and structural information, which is invaluable for definitive identification. The temperature program of the GC oven would need to be optimized to ensure efficient separation of the analyte from any impurities.

Table 1: Illustrative Chromatographic Conditions for the Analysis of Indole Derivatives

| Parameter | HPLC | GC |

|---|---|---|

| Column | Reversed-phase C18, 5 µm | Fused-silica capillary, BP20 |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water B: Acetonitrile | Helium or Nitrogen | | Elution/Temperature Program | Gradient elution | Temperature programming | | Detector | UV-Vis (280 nm) or DAD | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | | Sample Preparation | Dissolution in a suitable solvent | Derivatization may be required |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, FT-IR) in Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are primary tools for determining the molecular structure. For a related compound, N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide, the following characteristic shifts were observed in DMSO-d₆:

¹H NMR: Signals corresponding to the indole NH proton (around 12.01 ppm), aromatic protons on the indole ring (between 7.19 and 7.45 ppm), and the amide NH proton (around 8.13 ppm) would be expected.

¹³C NMR: Resonances for the carbonyl carbon of the carboxamide, and the carbons of the dichlorinated indole ring would be present.

These data provide a strong basis for predicting the NMR spectrum of "this compound."

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight. mdpi.comnih.gov

Hard ionization techniques, such as electron impact (EI), would lead to fragmentation. The fragmentation pattern of "this compound" would likely involve the loss of the carboxamide group, as well as characteristic isotopic patterns due to the two chlorine atoms. nih.govlibretexts.orgchemguide.co.uk Common fragmentation pathways for amides include α-cleavage. miamioh.edu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Expected Ion | m/z (relative abundance) |

|---|---|---|

| ESI (Positive) | [M+H]⁺ | 230.9 (base peak) |

| EI | [M]⁺ | 229.9 |

| [M-NH₂]⁺ | 213.9 | |

| [M-CONH₂]⁺ | 186.9 |

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for:

N-H stretching of the indole and amide groups (around 3400-3200 cm⁻¹).

C=O stretching of the amide group (around 1650 cm⁻¹).

C=C stretching of the aromatic indole ring (around 1600-1450 cm⁻¹).

C-Cl stretching (in the fingerprint region below 1000 cm⁻¹).

Derivatization Procedures for Enhanced Analytical Detection

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a particular analytical technique, often leading to improved sensitivity and selectivity.

For the GC analysis of "this compound," derivatization of the indole nitrogen can enhance volatility and thermal stability. A common approach for derivatizing indolic compounds is the reaction with a chloroformate reagent to form an alkyl ester. nih.gov This procedure is advantageous as it can be performed in an aqueous solution.

To enhance detection in HPLC, particularly with UV-Vis or fluorescence detectors, derivatization can be employed to introduce a strongly absorbing or fluorescent tag. For instance, if analyzing for trace amounts, derivatizing the carboxamide functional group could be beneficial. While specific methods for indole-2-carboxamides are not widely reported, techniques used for halogenated carboxylic acids could be adapted. One such method involves derivatization with a nitro-substituted phenylhydrazine, which creates a derivative with strong absorption in the visible region, thereby increasing the sensitivity of HPLC-DAD analysis. nih.gov Another approach could involve derivatization with a fluorescent reagent to enable highly sensitive fluorescence detection.

Table 3: Potential Derivatization Strategies for this compound

| Analytical Technique | Derivatizing Agent | Purpose |

|---|---|---|

| GC-MS | Alkyl Chloroformate | Increase volatility and thermal stability |

| HPLC-DAD | Nitro-substituted Phenylhydrazine | Enhance UV-Vis detection |

| HPLC-Fluorescence | Fluorescent Tagging Reagent | Improve sensitivity through fluorescence detection |

Future Research Directions and Translational Potential Pre Clinical

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery focused on refining the properties of a promising compound to improve its efficacy, selectivity, and pharmacokinetic profile. danaher.com For 4,6-Dichloro-1H-indole-2-carboxamide, which has demonstrated significant antitubercular activity, several optimization strategies can be envisioned.

One key finding is the substantial impact of substitutions on the indole (B1671886) ring. The introduction of 4,6-dichloro substituents on the indole core of an N-rimantadine-4,6-dimethylindole-2-carboxamide parent compound resulted in a nearly three-fold increase in activity against Mycobacterium tuberculosis. nih.gov This enhancement is partly attributed to increased lipophilicity, which appears to play a significant role in the compound's antitubercular effects. nih.gov Further structure-activity relationship (SAR) studies could systematically explore other halogen substitutions (e.g., bromine, iodine) or combinations of different functional groups at the 4, 5, 6, and 7 positions of the indole ring to fine-tune this balance of lipophilicity and electronic properties for optimal potency.

For instance, a comparison between the 4,6-dichloro analogue and a 4,6-difluoro analogue showed the dichloro variant to be twice as potent, underscoring the specific influence of the halogen type. nih.gov Similarly, studies on 4,6-dimethyl indole-2-carboxamides have shown that this substitution pattern also contributes to greater potency against a panel of mycobacteria compared to unsubstituted versions. nih.gov